molecular formula C8H9N5O2 B3271021 Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate CAS No. 53853-59-1

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate

Cat. No.: B3271021
CAS No.: 53853-59-1
M. Wt: 207.19 g/mol
InChI Key: BLTNUCRXXGIGRU-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol. This compound is known for its unique structure, which includes a pyrazine ring substituted with amino, cyano, methoxy, and carboximidate groups. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate pyrazine derivatives with reagents that introduce the amino, cyano, methoxy, and carboximidate groups under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate can be compared with other similar compounds, such as:

    Methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboxylate: Similar in structure but with a carboxylate group instead of a carboximidate group.

    3-Amino-6-cyano-5-methoxypyrazine-2-carboxamide: Contains a carboxamide group instead of a carboximidate group.

    3-Amino-6-cyano-5-methoxypyrazine-2-carboxylic acid: Features a carboxylic acid group instead of a carboximidate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-6-cyano-5-methoxypyrazine-2-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-14-7(11)5-6(10)13-8(15-2)4(3-9)12-5/h11H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTNUCRXXGIGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=N1)N)C(=N)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383040
Record name SBB014171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53853-59-1
Record name SBB014171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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